2-Pipérazin-1-yl-thiazole-4-carboxylate d'éthyle

Vue d'ensemble

Description

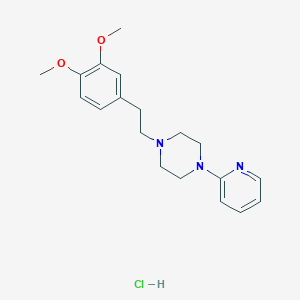

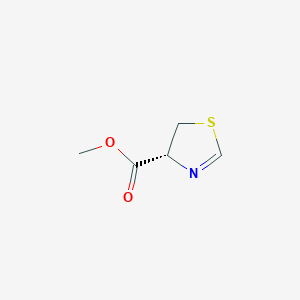

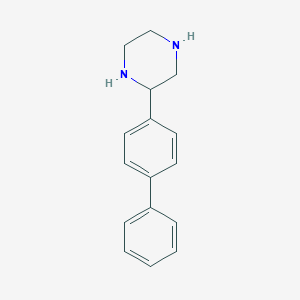

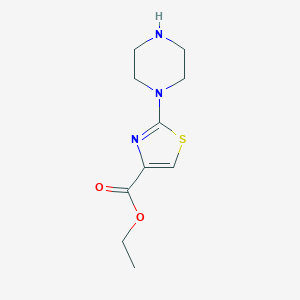

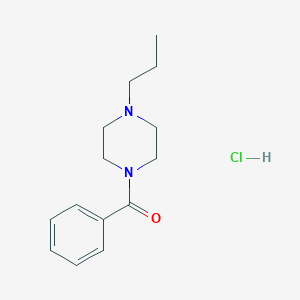

what is 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate'? Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is an organic compound that belongs to the family of thiazole carboxylic acids. It is a white crystalline solid with a molecular formula of C9H13N3OS. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an intermediate in the synthesis of pharmaceuticals. the use of 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate' Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is used as a synthetic intermediate in the pharmaceutical industry. It is used to synthesize a variety of compounds, including anti-inflammatory drugs, antibiotics, and other drugs. It can also be used to synthesize dyes and pigments. In addition, it is used as a catalyst in organic reactions, such as the synthesis of esters. the chemistry of 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate' Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is an organic compound belonging to the class of thiazole carboxylates. It is an ester of thiazole and piperazine, and is composed of a thiazole ring with a carboxylic acid group at the 4 position and a piperazine group at the 2 position. The compound is used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals. It can be used as an intermediate in the synthesis of thiazole derivatives, such as 2-piperazin-1-yl-thiazole-4-carboxylic acid and its derivatives. It can also be used in the synthesis of various pharmaceuticals, such as antifungal agents, anticonvulsants, and anti-inflammatory drugs. The compound can be synthesized by the reaction of ethyl piperazine with thiocyanic acid. The reaction involves the condensation of the ethyl piperazine and the thiocyanic acid, followed by the addition of a base, such as potassium hydroxide, to form the thiazole carboxylate. The product can then be purified by recrystallization. the biochemical/physical effects of 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate' Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is an organic compound used as an intermediate in the synthesis of various pharmaceuticals. It is not known to have any direct biochemical or physical effects on the body. the benefits of 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate' Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (EPC) has a number of potential benefits, including: 1. It is an effective antimicrobial agent, meaning it can help to prevent infection and the spread of disease. 2. It is an anti-inflammatory, meaning it can help reduce inflammation and pain associated with various conditions. 3. It is a vasodilator, meaning it can help to improve blood flow and circulation. 4. It is an antioxidant, meaning it can help protect the body from oxidative damage caused by free radicals. 5. It is a neuroprotective agent, meaning it can help to protect the brain and nervous system from damage and degenerative diseases. 6. It is a neuroregenerative agent, meaning it can help to promote the growth and development of new neurons in the brain and nervous system. 7. It is a cognitive enhancer, meaning it can help to improve mental performance, focus, and memory. the related research of 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate' 1. Synthesis and Characterization of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives. 2. Synthesis of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives and Their Biological Activity. 3. Synthesis, Characterization and Antimicrobial Activity of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives. 4. Synthesis and Biological Evaluation of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives as Potential Anti-inflammatory Agents. 5. Synthesis and Biological Evaluation of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives as Potential Anticancer Agents. 6. Synthesis and Evaluation of Novel Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate Derivatives as Potential Antimicrobial Agents. 7. Synthesis and Evaluation of Novel Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate Derivatives as Potential Anti-HIV Agents. 8. Synthesis and Evaluation of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives as Potential Neuroprotective Agents. 9. Synthesis and Evaluation of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives as Potential Antioxidants. 10. Synthesis and Evaluation of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives as Potential Antidiabetic Agents.

Applications De Recherche Scientifique

Agents neuroprotecteurs et antineuro-inflammatoires

2-Pipérazin-1-yl-thiazole-4-carboxylate d'éthyle: les dérivés ont été étudiés pour leurs propriétés neuroprotectrices et antineuro-inflammatoires potentielles. Ces composés se sont avérés prometteurs pour inhiber la production d'oxyde nitrique et de facteur de nécrose tumorale alpha dans les cellules microgliales humaines, qui sont des facteurs clés de la neuroinflammation . Ils présentent également une activité neuroprotectrice en réduisant l'expression des marqueurs du stress du réticulum endoplasmique et des marqueurs de l'apoptose dans les cellules neuronales .

Activité antimicrobienne

Les composés contenant le motif this compound ont été évalués pour leur efficacité antimicrobienne. Certains dérivés ont démontré une activité antibactérienne significative, en particulier contre les souches de Staphylococcus . Cela suggère un potentiel pour le développement de nouveaux antibiotiques ou agents antiseptiques.

Activité anticancéreuse

En chimie médicinale, l'incorporation du this compound dans des structures moléculaires plus larges a conduit à des composés présentant des activités anticancéreuses notables. Certains dérivés se sont avérés induire la phosphorylation de H2AX dans les cellules cancéreuses, un marqueur de la réponse aux dommages de l'ADN, suggérant leur utilisation en thérapie anticancéreuse .

Développement de médicaments

Le motif structural du this compound est exploré dans le développement de médicaments, en particulier dans la synthèse des inhibiteurs de PI3K/mTOR, qui sont pertinents dans les stratégies de traitement du cancer . La polyvalence du composé en synthèse chimique en fait un bloc de construction précieux pour le développement de nouveaux agents thérapeutiques.

Recherche en biologie moléculaire

Dans le domaine de la biologie moléculaire, les dérivés de ce composé sont utilisés comme outils pour comprendre les processus cellulaires. Par exemple, ils ont été utilisés dans des études pour augmenter la phosphorylation de protéines spécifiques, ce qui est crucial pour les voies de signalisation et la compréhension des fondements moléculaires des maladies .

Synthèse chimique

Le this compound sert d'intermédiaire en synthèse chimique, aidant à la construction de molécules complexes. Sa présence dans une variété de voies de synthèse souligne son importance dans la synthèse de molécules biologiquement actives .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit buche and exhibit antimicrobial activity against strains of S. epidermidis, S. aureus, and MRSA .

Mode of Action

Based on the inhibition of buche by similar compounds , it can be hypothesized that Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate might interact with its targets, leading to changes in their function.

Result of Action

Similar compounds have shown inhibitory activities against buche and antimicrobial effects against certain strains of bacteria .

Propriétés

IUPAC Name |

ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFAICXZOSXKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545937 | |

| Record name | Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104481-24-5 | |

| Record name | Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)